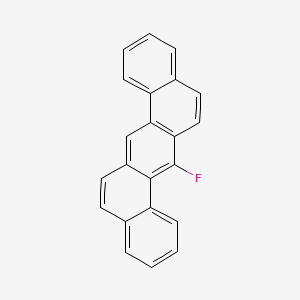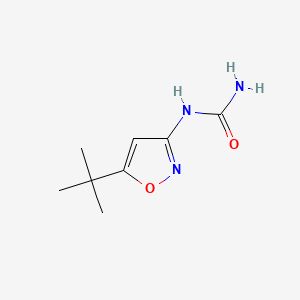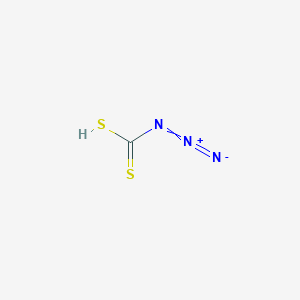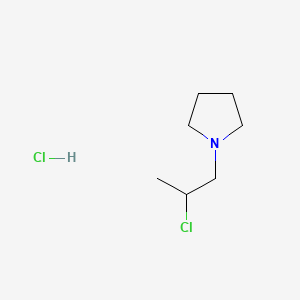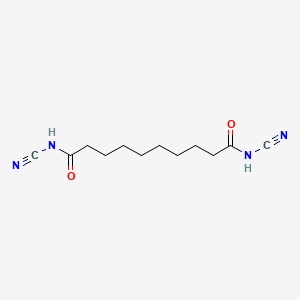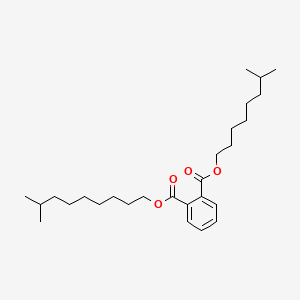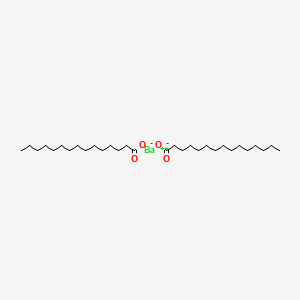
Barium pentadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium pentadecanoate is a chemical compound consisting of barium and pentadecanoic acid It is a type of barium carboxylate, where the barium ion is bonded to the carboxylate group of pentadecanoic acid
準備方法
Synthetic Routes and Reaction Conditions
Barium pentadecanoate can be synthesized through the reaction of barium hydroxide with pentadecanoic acid. The reaction typically involves dissolving barium hydroxide in water and then adding pentadecanoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The compound is then purified through filtration and recrystallization techniques.
化学反応の分析
Types of Reactions
Barium pentadecanoate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions, this compound can form a precipitate of barium sulfate.
Substitution Reactions: The carboxylate group in this compound can participate in substitution reactions with other carboxylic acids or their derivatives.
Common Reagents and Conditions
Oxidizing Agents: this compound can react with strong oxidizing agents, leading to the oxidation of the pentadecanoate moiety.
Acids: Strong acids can protonate the carboxylate group, leading to the release of pentadecanoic acid and barium ions.
Major Products Formed
Barium Sulfate: Formed during precipitation reactions with sulfate ions.
Pentadecanoic Acid: Released during reactions with strong acids.
科学的研究の応用
Barium pentadecanoate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: Studied for its potential biological effects and interactions with cellular components.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent due to the high atomic number of barium.
Industry: Utilized in the production of lubricants, coatings, and other industrial materials.
作用機序
The mechanism of action of barium pentadecanoate involves its interaction with cellular components and biochemical pathways. The barium ion can interact with various molecular targets, including enzymes and ion channels, affecting their function. The pentadecanoate moiety can also influence lipid metabolism and cellular signaling pathways.
類似化合物との比較
Similar Compounds
Barium Stearate: Another barium carboxylate with a longer carbon chain.
Barium Laurate: A barium carboxylate with a shorter carbon chain.
Barium Palmitate: Similar in structure but with a different carbon chain length.
Uniqueness
Barium pentadecanoate is unique due to its specific carbon chain length, which influences its physical and chemical properties. This makes it suitable for specific applications where other barium carboxylates may not be as effective.
特性
CAS番号 |
2202-23-5 |
|---|---|
分子式 |
C30H58BaO4 |
分子量 |
620.1 g/mol |
IUPAC名 |
barium(2+);pentadecanoate |
InChI |
InChI=1S/2C15H30O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |
InChIキー |
SMAVZMJUOLUMRL-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




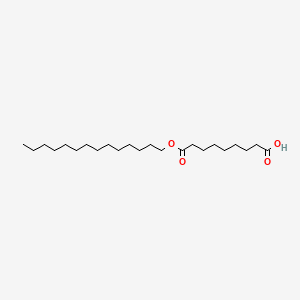

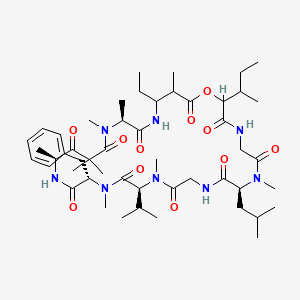
![(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid](/img/structure/B12646905.png)
